![molecular formula C26H28N4O4S B2538097 Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate CAS No. 866871-69-4](/img/no-structure.png)

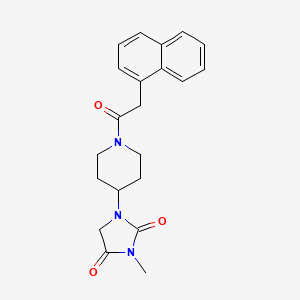

Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

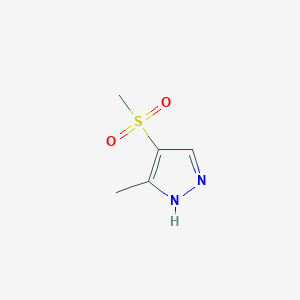

Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate is a compound that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the use of nitric acid in an open vessel .Molecular Structure Analysis

The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have demonstrated a novel non-contact approach using optical tweezers to control FRET. By varying the intensity of a laser beam focused on an isolated polymer droplet containing the compound, they accelerated energy transfer. The polymer changed color due to the dyes mixing, providing visible evidence. This technique could find applications in microchemistry, quantum dots, and photochemistry .

Optical Tweezers and Förster Resonance Energy Transfer (FRET)

Wirkmechanismus

While the exact mechanism of action for this specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway includes several steps, including protection and deprotection of functional groups, condensation reactions, and thiolation reactions.", "Starting Materials": [ "Ethyl benzoate", "4-aminobenzoic acid", "1-phenylethylamine", "2,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4-one", "Thioacetic acid", "N,N'-dicyclohexylcarbodiimide", "Diisopropylethylamine", "Triethylamine", "Methanol", "Dichloromethane", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-aminobenzoic acid with ethyl chloroformate in the presence of triethylamine to form ethyl 4-(ethoxycarbonyl)aminobenzoate.", "Step 2: Condensation of ethyl 4-(ethoxycarbonyl)aminobenzoate with 2,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4-one in the presence of N,N'-dicyclohexylcarbodiimide and diisopropylethylamine to form ethyl 4-[(2,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4-one-6-yl)carbonylamino]benzoate.", "Step 3: Deprotection of the ethyl ester group of ethyl 4-[(2,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4-one-6-yl)carbonylamino]benzoate with sodium bicarbonate in methanol to form 4-[(2,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4-one-6-yl)carbonylamino]benzoic acid.", "Step 4: Thiolation of 4-[(2,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4-one-6-yl)carbonylamino]benzoic acid with thioacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and diisopropylethylamine to form 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoic acid.", "Step 5: Esterification of 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoic acid with ethyl chloroformate in the presence of triethylamine to form Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate.", "Step 6: Purification of the final compound by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent.", "Step 7: Recrystallization of the final compound from a mixture of ethyl acetate and hexanes.", "Step 8: Drying and characterization of the final compound using various spectroscopic techniques." ] } | |

CAS-Nummer |

866871-69-4 |

Produktname |

Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate |

Molekularformel |

C26H28N4O4S |

Molekulargewicht |

492.59 |

IUPAC-Name |

ethyl 4-[[2-[[4-oxo-6-(1-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C26H28N4O4S/c1-3-34-25(33)19-9-11-20(12-10-19)27-23(31)16-35-26-28-22-13-14-30(15-21(22)24(32)29-26)17(2)18-7-5-4-6-8-18/h4-12,17H,3,13-16H2,1-2H3,(H,27,31)(H,28,29,32) |

InChI-Schlüssel |

QOTWRXQGILNXSH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)C(C)C4=CC=CC=C4)C(=O)N2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2538018.png)

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)

![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2538022.png)

![2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid](/img/structure/B2538023.png)

![3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one](/img/structure/B2538026.png)

![3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2538033.png)

![methyl 6-acetyl-2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538036.png)